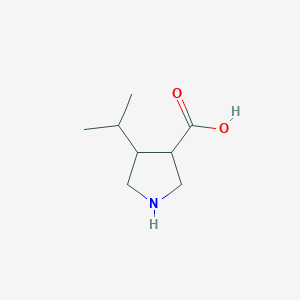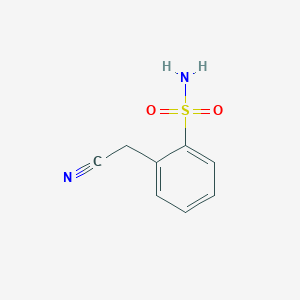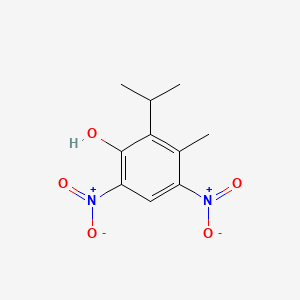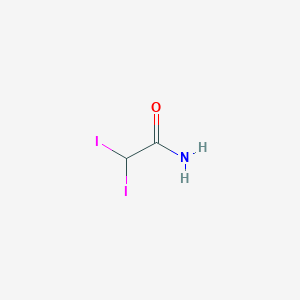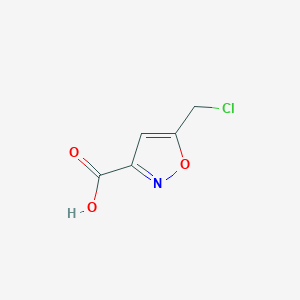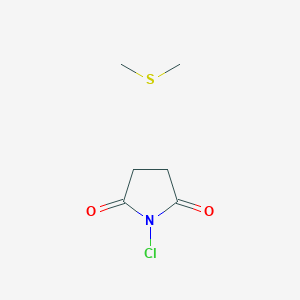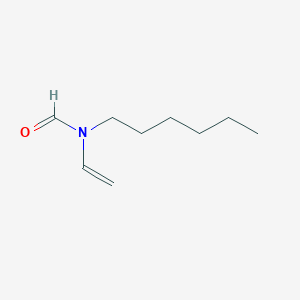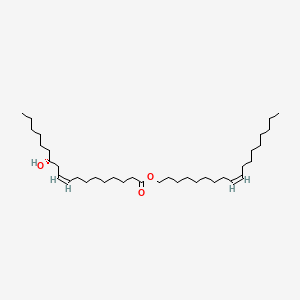
Oleyl (R)-12-hydroxyoleate
Vue d'ensemble
Description
Oleyl alcohol, or cis-9-octadecen-1-ol, is an unsaturated fatty alcohol with the molecular formula C18H36O . It is a colorless oil, mainly used in cosmetics . It can be produced by the hydrogenation of oleic acid esters .
Synthesis Analysis
The synthesis of similar compounds, such as oleyl oleate, has been reported. Oleyl oleate was synthesized by a green process of lipase-catalyzed esterification reaction between oleic acid and oleyl alcohol .Molecular Structure Analysis
The molecular formula of oleyl alcohol is C18H36O . The condensed structural formula is CH3(CH2)7−CH=CH−(CH2)8OH .Chemical Reactions Analysis
Oleyl alcohol can be produced by the hydrogenation of oleic acid esters by Bouveault–Blanc reduction, which avoids reduction of the C=C group (as would occur with usual catalytic hydrogenation) .Physical And Chemical Properties Analysis
Oleyl alcohol is a long-chain primary fatty alcohol . It is a colorless oil, mainly used in cosmetics .Applications De Recherche Scientifique
Pharmacological Applications
Oleyl (R)-12-hydroxyoleate derivatives have been studied for their pharmacological activities, including hepatoprotective, anti-inflammatory, antioxidant, and anticancer activities. Oleanolic acid and its derivatives, similar in structure to this compound, demonstrate promising pharmacological activities. These compounds modulate multiple signaling pathways, showing potent antiangiogenic and antitumor activities in rodent cancer models. They are currently under evaluation in phase I studies for cancer patients, highlighting the potential of this compound derivatives in pharmacological applications (Shanmugam et al., 2014).
Biotechnological Conversion
This compound derivatives have been explored for their role in the biotechnological conversion of plant oils to hydroxy fatty acids , used as precursors for various industrial applications. A study on Stenotrophomonas nitritireducens showed efficient conversion of polyunsaturated fatty acids to 10-hydroxy fatty acids, suggesting the enzyme's potential for converting plant oils containing unsaturated fatty acids to valuable hydroxy fatty acids (Kang et al., 2017).
Material Science Applications
In material science, this compound derivatives have been investigated for their ability to gelate vegetable oils , contributing to the development of novel materials with potential applications in food and cosmetics. Research on the molecular structure of (R)-12-hydroxyoctadecanamide derivatives showed their effectiveness in developing organogels with higher melting temperatures and rheological parameters than candelilla wax, indicating their potential as edible gelling agents or in cosmetic formulations (Toro‐Vázquez et al., 2010).
Antioxidant and Anti-inflammatory Properties
Investigations into the antioxidant and skin regenerative properties of hydroxytyrosyl oleate, a derivative of hydroxytyrosol found in olive oil by-products, have shown promising results. These studies suggest that hydroxytyrosyl oleate can significantly decrease the formation of reactive oxygen species and malondialdehyde in human keratinocytes, indicating its potential for use in cosmetic formulations aimed at enhancing skin health and combating oxidative stress (Benincasa et al., 2019).
Mécanisme D'action
Target of Action
Oleyl ricinoleate, a derivative of ricinoleic acid, primarily targets the Cannabinoid receptors 1 and 2 and the Transient receptor potential cation channel subfamily V member 1 . These receptors play a crucial role in various physiological processes, including pain sensation, mood, and memory .
Mode of Action
It is known to interact with its targets, leading to changes in cellular processes
Biochemical Pathways
Given its targets, it likely influences pathways related to pain sensation, mood, and memory . More research is needed to fully understand the biochemical pathways affected by this compound.
Result of Action
Given its targets, it may have potential effects on pain sensation, mood, and memory . .
Action Environment
It’s worth noting that the compound’s action may be influenced by factors such as temperature, ph, and the presence of other molecules
Analyse Biochimique
Biochemical Properties
Oleyl ricinoleate plays a significant role in biochemical reactions, particularly in lipid metabolism and signaling pathways. It interacts with several enzymes, proteins, and other biomolecules. For instance, it can be involved in the enzymatic hydrolysis by lipases, which break down the ester bond to release oleyl alcohol and ricinoleic acid. These interactions are crucial for understanding the metabolic pathways and the role of fatty acids in cellular functions .
Cellular Effects
Oleyl ricinoleate has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, oleyl ricinoleate can affect mitochondrial function and the production of vasoactive mediators in endothelial cells. This modulation can lead to changes in cell signaling and metabolic activities, impacting overall cell health and function .
Molecular Mechanism
The molecular mechanism of oleyl ricinoleate involves its interaction with biomolecules at the cellular level. It can bind to specific receptors or enzymes, leading to either inhibition or activation of these molecules. For instance, oleyl ricinoleate may interact with lipid-binding proteins, influencing their activity and altering gene expression patterns. These interactions are essential for understanding how oleyl ricinoleate exerts its effects on cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of oleyl ricinoleate can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that oleyl ricinoleate can maintain its activity for extended periods under specific conditions, but it may degrade over time, leading to reduced efficacy. Understanding these temporal effects is crucial for designing experiments and interpreting results accurately .
Dosage Effects in Animal Models
The effects of oleyl ricinoleate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular functions and metabolic pathways. At higher doses, oleyl ricinoleate can cause toxic or adverse effects, such as cytotoxicity or disruption of normal cellular processes. These dosage-dependent effects are essential for determining the safe and effective use of oleyl ricinoleate in research and therapeutic applications .
Transport and Distribution
The transport and distribution of oleyl ricinoleate within cells and tissues are influenced by its physicochemical properties. It can be transported by lipid-binding proteins and distributed to various cellular compartments. The localization and accumulation of oleyl ricinoleate within cells can affect its activity and function, making it essential to study these aspects for a comprehensive understanding of its biological effects .
Subcellular Localization
Oleyl ricinoleate’s subcellular localization plays a significant role in its activity and function. It can be targeted to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria. This localization is often directed by targeting signals or post-translational modifications, which ensure that oleyl ricinoleate exerts its effects in the appropriate cellular context .
Propriétés
IUPAC Name |
[(Z)-octadec-9-enyl] (Z,12R)-12-hydroxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H68O3/c1-3-5-7-9-10-11-12-13-14-15-16-17-20-23-26-30-34-39-36(38)33-29-25-22-19-18-21-24-28-32-35(37)31-27-8-6-4-2/h13-14,24,28,35,37H,3-12,15-23,25-27,29-34H2,1-2H3/b14-13-,28-24-/t35-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUEAHKMMTNDIEH-FHSFBDLLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCOC(=O)CCCCCCCC=CCC(CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCOC(=O)CCCCCCC/C=C\C[C@@H](CCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H68O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001198747 | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
548.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
36781-75-6 | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36781-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oleyl (R)-12-hydroxyoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036781756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9Z)-9-Octadecen-1-yl (9Z,12R)-12-hydroxy-9-octadecenoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001198747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Oleyl (R)-12-hydroxyoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.353 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,6-Dichloropyrido[2,3-d]pyrimidine](/img/structure/B1628669.png)

